N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide typically involves the reaction of oxetane derivatives with dimethylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxetane derivatives.
Scientific Research Applications
N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The oxetane ring is particularly reactive and can undergo ring-opening reactions, which play a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpropanamide: A simpler analog without the oxetane ring.
N,N-dimethyl-2-aminoacetamide: Similar structure but with an amino group instead of the oxetane ring.
N,N-dimethyl-2-(oxetan-3-yl)acetamide: Similar structure but with an acetamide group instead of the propanamide group.
Uniqueness
N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring enhances the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry and a potential candidate for drug development .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N,N-dimethyl-2-(oxetan-3-ylamino)propanamide |
InChI |
InChI=1S/C8H16N2O2/c1-6(8(11)10(2)3)9-7-4-12-5-7/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
LRLGPCYJIBCVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)NC1COC1 |
Origin of Product |
United States |
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